2,2'-Dimethylbiphenyl

Übersicht

Beschreibung

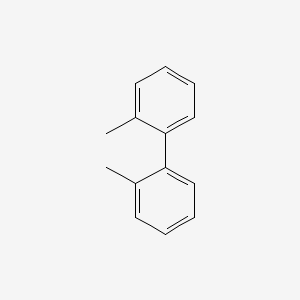

2,2’-Dimethylbiphenyl is an organic compound with the molecular formula C14H14. It is also known by other names such as O,O’-Bitolyl and 2,2’-Ditolyl . This compound consists of two benzene rings connected by a single bond, with each benzene ring having a methyl group attached at the ortho position. It is a colorless to light yellow liquid at room temperature .

Synthetic Routes and Reaction Conditions:

Catalytic Methods: One common method for synthesizing 2,2’-Dimethylbiphenyl involves the use of a nickel-zinc catalyst.

Optically Active Synthesis: Another method involves the preparation of optically active 2,2’-Dimethylbiphenyl using optically stable (+) or (-)-2,2’-dimethylbiphenyl-6,6’-diamine as a starting reagent.

Industrial Production Methods: Industrial production methods for 2,2’-Dimethylbiphenyl are not extensively documented, but they generally involve similar catalytic processes with optimized conditions for large-scale synthesis.

Types of Reactions:

Oxidation: 2,2’-Dimethylbiphenyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens, nitric acid, sulfuric acid.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Hydrogenated biphenyl derivatives.

Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C14H14

- Molecular Weight: 182.26 g/mol

- CAS Number: 605-39-0

- IUPAC Name: 2,2'-dimethyl-1,1'-biphenyl

The compound features two methyl groups attached to the biphenyl structure, which influences its chemical reactivity and physical properties.

Organic Electronics

Organic Light-Emitting Diodes (OLEDs) :

2,2'-Dimethylbiphenyl is employed as a hole transport material (HTM) in OLEDs due to its favorable electronic properties. Its structure allows for efficient charge transport, enhancing device performance in terms of luminous efficiency and stability.

Table 1: Performance Metrics of OLEDs Using this compound

| Parameter | Value |

|---|---|

| Luminous Efficiency | Up to 90 lm/W |

| Stability at High Brightness | Reduced efficiency roll-off |

| Hole Mobility | 2.5 × 10⁻² cm²/Vs |

Case Study : Research indicates that OLEDs utilizing this compound as an HTM exhibit improved operational stability compared to those using traditional materials. This enhances the longevity and efficiency of OLED devices .

Solar Cells

Hole Transport Layers (HTLs) :

The compound serves as an effective HTL in perovskite solar cells. Its ability to facilitate hole transport while maintaining low recombination rates contributes to higher power conversion efficiencies (PCE).

Table 2: Efficiency Metrics of Perovskite Solar Cells with this compound

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | Up to 18.4% |

| Hole Mobility | Enhanced compared to conventional HTLs |

Case Study : A study demonstrated that incorporating this compound into the HTL of perovskite solar cells resulted in a notable increase in PCE and overall device stability .

Polyimide Synthesis

Applications in Telecommunication :

The compound is utilized as a building block for synthesizing polyimides with low dielectric constants. These materials are crucial for high-speed telecommunication applications due to their low signal loss characteristics.

Table 3: Properties of Polyimides Derived from this compound

| Property | Value |

|---|---|

| Dielectric Constant | Low |

| Thermal Stability | High |

| Application | Telecommunication |

Case Study : Research published in Nanomaterials highlighted the use of polyimide-coated separators in lithium-sulfur batteries, demonstrating enhanced performance due to the unique properties imparted by this compound .

Liquid Crystals

In the field of liquid crystal displays (LCDs), this compound is explored for its potential in improving the electro-optical properties of liquid crystalline materials. Its structural characteristics allow for fine-tuning of liquid crystal alignment and response times.

Table 4: Comparison of Liquid Crystal Materials

| Material Type | Response Time | Electro-optical Performance |

|---|---|---|

| Conventional LC | Slower | Moderate |

| LC with this compound | Faster | Enhanced |

Case Study : Investigations into liquid crystal formulations containing this compound have shown significant improvements in display quality and responsiveness .

Wirkmechanismus

The mechanism of action of 2,2’-Dimethylbiphenyl involves its interaction with molecular targets through its aromatic rings and methyl groups. These interactions can influence various biochemical pathways, although specific molecular targets and pathways are not extensively documented .

Vergleich Mit ähnlichen Verbindungen

- 4,4’-Dimethylbiphenyl

- 3,3’-Dimethylbiphenyl

- 2-Phenyltoluene

- 4-Phenyltoluene

Comparison: 2,2’-Dimethylbiphenyl is unique due to the position of its methyl groups, which can influence its reactivity and physical properties compared to its isomers and other similar compounds .

Biologische Aktivität

2,2'-Dimethylbiphenyl (C14H14) is a biphenyl derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound consists of two phenyl rings connected by a single bond, with two methyl groups attached to the biphenyl structure. Its unique configuration allows it to interact with various biological targets, which may lead to significant therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various pathogens, including:

- Bacteria : Staphylococcus aureus and Escherichia coli

- Fungi : Candida albicans and Aspergillus niger

The results indicated that compounds containing the biphenyl structure showed promising antimicrobial activity. The zones of inhibition were measured using the disc diffusion method, as summarized in Table 1.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

| Aspergillus niger | 14 |

These findings suggest that modifications to the biphenyl structure can enhance its antimicrobial efficacy .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It is believed that this compound can inhibit specific enzymes involved in inflammatory pathways. This mechanism could provide therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory response.

- Receptor Modulation : It has been suggested that biphenyl derivatives can modulate G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes .

Case Studies

- Diabetes Treatment : A derivative of this compound was identified as a potent agonist for GPR40, a receptor implicated in insulin secretion. This compound exhibited significant glucose-lowering effects without inducing hypoglycemia in animal models .

- Calpain Inhibition : Peptide-biphenyl hybrids incorporating the dimethylbiphenyl moiety have shown promise as calpain inhibitors. These compounds were synthesized and characterized for their ability to modulate calpain activity, which is relevant in various pathological conditions .

Analyse Chemischer Reaktionen

Ullmann-Type Coupling

2,2'-Dimethylbiphenyl derivatives are synthesized via coupling reactions. For example:

-

Reaction : 2-Iodo-m-xylene reacts with phenyl lithium or potassium tert-butoxide (KOtBu) to yield 2,6-dimethylbiphenyl.

-

Mechanism : Radical intermediates or ionic pathways drive coupling, depending on substituents.

Table 1: Coupling Reaction Outcomes

| Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2-Iodo-m-xylene | KOtBu, C₆H₆, 130°C | 2,6-Dimethylbiphenyl | 35.3 |

| 2,4,6-Tribromophenol | Phenyl lithium, ether | 2,2'-Dihydroxy-4,6'-dimethylbiphenyl | 33 |

Electrophilic Aromatic Substitution

Methyl groups activate the biphenyl ring for substitution:

-

Nitration : Preferentially occurs at para positions due to steric hindrance from ortho-methyl groups.

-

Halogenation : Iodination of 4,4'-dimethylbiphenyl yields 2,2'-diiodo-4,4'-dimethylbiphenyl, leveraging iodine’s electrophilicity.

Acid-Catalyzed Rearrangements

Hydrazobenzene derivatives undergo benzidine rearrangement under acidic conditions:

-

Reaction : 2,2'-Dimethylhydrazobenzene rearranges to 4,4'-diamino-2,2'-dimethylbiphenyl via diazonium intermediates.

-

Mechanism : Concerted pathway with dual protonation steps (rate ∝ [H⁺]²), preventing substituent scrambling .

Radical Pathways

In free-radical reactions:

-

Coupling : 2,4,6-Tribromophenol reacts with aryl lithium reagents to form unsymmetrical biphenyls.

-

Specificity : Bromine substituents direct radical coupling to less hindered ortho positions .

Supramolecular Behavior

This compound derivatives exhibit concentration-dependent oligomerization:

-

Tetramer Formation : S-2,2'-Dimethyl-biphenyl-6,6'-dicarboxylic acid forms cyclic tetramers via hydrogen bonding.

-

DFT Analysis : Confirms "aaab" conformation as the lowest-energy structure, validated by IR/VCD spectra .

Deuterium Isotope Effects

Deuterated analogs reveal mechanistic insights:

Eigenschaften

IUPAC Name |

1-methyl-2-(2-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-7-3-5-9-13(11)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMKWMASVFVTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060540 | |

| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-39-0 | |

| Record name | 2,2′-Dimethylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dimethylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P5OL2E2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2'-Dimethylbiphenyl?

A1: this compound has the molecular formula C14H14 and a molecular weight of 182.26 g/mol.

Q2: How is the structure of this compound typically characterized?

A2: The structure of this compound is routinely confirmed using spectroscopic techniques such as 1H NMR and 13C NMR, as well as mass spectrometry. [, , , , , , ] Researchers have utilized 13C NMR to estimate the interplanar angles of biphenyl derivatives in solution. [] For example, the interplanar angle of 2,2′-dimethylbiphenyl was calculated to be 73°, consistent with UV spectroscopy and adsorption studies. []

Q3: How does the structure of this compound influence its material properties?

A3: The presence of methyl groups at the 2,2' positions of the biphenyl core introduces steric hindrance, significantly impacting the molecule's conformation and influencing its material properties. [, , ] Studies have demonstrated that the steric interactions between the methyl groups and the biphenyl rings can lead to a twisted conformation, affecting its packing and influencing its solubility and thermal properties. []

Q4: What applications have been explored for this compound-containing polymers?

A4: this compound serves as a building block for polymers with desirable properties. For instance, polyimides incorporating this compound units exhibit high solubility in organic solvents and good thermal stability, making them suitable for applications like high-performance films and coatings. [, , ] Additionally, the incorporation of this compound units into polyamides has been investigated for the creation of helical polymers. [, ] These helical polymers may find applications in areas like chiral separations, asymmetric catalysis, and sensors.

Q5: Has this compound been explored in catalytic applications?

A5: While this compound itself might not possess significant catalytic activity, its derivatives have shown promise in this field. Palladium nanoparticles synthesized using this compound-based precursors have demonstrated effectiveness in the catalytic desulfurization of dibenzothiophene. [] This process is crucial for reducing sulfur content in fuels, minimizing environmental pollution.

Q6: How is computational chemistry used to study this compound and its derivatives?

A6: Computational chemistry plays a vital role in understanding the properties and behavior of this compound. Researchers employ techniques like density functional theory (DFT) to investigate the electronic structure and optical properties of this compound-based compounds. [, , ] These studies provide insights into factors like energy levels, band gaps, and absorption/emission spectra, aiding in the design of new materials for applications such as OLEDs and sensors.

Q7: How do structural modifications of this compound influence its properties?

A7: Modifications to the this compound structure can drastically alter its characteristics. For example, introducing different substituents on the biphenyl rings or modifying the methyl groups can impact its conformation, electronic properties, and reactivity. [, , , , ] These modifications can be strategically employed to tune the compound's properties for specific applications, such as enhancing solubility, modulating energy levels, or influencing self-assembly behavior.

Q8: What are some examples of cross-disciplinary research involving this compound?

A8: Research on this compound spans multiple disciplines. One example is its use in studying thermally activated delayed fluorescence (TADF) for OLED applications, bridging chemistry, materials science, and physics. [, , ] Additionally, its incorporation into coordination polymers connects it to inorganic chemistry and crystal engineering, opening avenues for new materials with tailored properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.